Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

Lipophilicity cLogP Drug Design

Procure Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate as a high-purity (≥98%) research intermediate. The non-interchangeable 7-CF₃ and ethyl ester substitution pattern is critical for modulating lipophilicity and metabolic stability in drug discovery programs. Ideal as a precursor for carboxylic acid derivatives and essential as a negative control in agrochemical SAR studies.

Molecular Formula C12H9F3O2S
Molecular Weight 274.26 g/mol
CAS No. 1002355-89-6
Cat. No. B1391607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
CAS1002355-89-6
Molecular FormulaC12H9F3O2S
Molecular Weight274.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(S1)C(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H9F3O2S/c1-2-17-11(16)9-6-7-4-3-5-8(10(7)18-9)12(13,14)15/h3-6H,2H2,1H3
InChIKeyGYZJPEICFPXCQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS: 1002355-89-6) – A Differentiated Trifluoromethylated Benzothiophene Building Block


Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a fluorinated heteroaromatic building block characterized by a benzothiophene core substituted with a trifluoromethyl group at the 7-position and an ethyl ester at the 2-position . This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, enabling the synthesis of more complex biologically active molecules . Its unique substitution pattern confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for modulating target interactions and pharmacokinetic profiles .

Why Generic Substitution of Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate is Not Feasible


Substituting Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate with a structurally related benzothiophene derivative is not trivial due to the precise interplay of its 7-trifluoromethyl group and ethyl ester moiety. This specific substitution pattern is not interchangeable with other regioisomers (e.g., 4-, 5-, or 6-CF₃) or esters (e.g., methyl) without altering key physicochemical properties and biological activity [1]. The 7-CF₃ group introduces unique steric and electronic effects that influence molecular recognition and metabolic fate, while the ethyl ester serves as a handle for further functionalization or in situ release of the active carboxylic acid [2]. Direct replacement with a generic analog risks compromising downstream synthetic efficiency, target selectivity, or in vivo performance, as evidenced by patent disclosures that specifically exclude certain regioisomers for plant growth promotion applications [1].

Quantitative Differentiation Evidence for Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate


Enhanced Lipophilicity (cLogP) Compared to Non-Fluorinated and Regioisomeric Benzothiophene Esters

The presence of the 7-trifluoromethyl group significantly increases lipophilicity, a critical parameter for membrane permeability and target engagement. Computational predictions (cLogP) for Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate are compared against the non-fluorinated parent compound (Ethyl 1-benzothiophene-2-carboxylate) and a regioisomeric analog (Ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate) to illustrate the impact of fluorination and positional isomerism [1].

Lipophilicity cLogP Drug Design

Specificity in Plant Growth Promotion: Exclusion of 7-CF3 Ethyl Ester in Sumitomo Patent

A patent application by Sumitomo Chemical (US20150282482) explicitly excludes methods for promoting plant growth using Ethyl 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, along with its 4-, 5-, and 6-CF3 regioisomers and corresponding methyl esters [1]. This exclusion indicates that the 7-CF3 ethyl ester is not functionally equivalent to other benzothiophene derivatives in this specific application, highlighting the critical role of precise substitution patterns.

Agrochemical Plant Growth Promotion Structure-Activity Relationship

Moderate Inhibitory Activity Against Thymidylate Synthase (TS) Provides a Baseline for Structural Optimization

Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate exhibits measurable but weak inhibitory activity against thymidylate synthase (TS) derived from H35F/F cells, with an IC₅₀ of 360 µM [1]. While this activity is insufficient for direct therapeutic use, it establishes a quantifiable baseline for medicinal chemistry optimization. This data point is valuable for structure-activity relationship (SAR) studies aiming to improve potency through rational design.

Anticancer Enzyme Inhibition Thymidylate Synthase

High Commercial Purity (98%) Ensures Reproducible Research Outcomes

Multiple reputable vendors, including Leyan and MolCore, supply Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate with a guaranteed purity of 98% . This high purity minimizes the risk of off-target effects or synthetic inconsistencies arising from contaminants, which is crucial for reliable SAR studies and scalable synthesis.

Analytical Chemistry Purity Quality Control

Recommended Research and Procurement Applications for Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate


Medicinal Chemistry: Lead Optimization of Thymidylate Synthase Inhibitors

Given its weak but measurable TS inhibitory activity (IC₅₀ = 360 µM), Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate serves as a valuable starting point for structure-based drug design [1]. Researchers can systematically modify the ester group or introduce additional substituents on the benzothiophene ring to improve binding affinity and selectivity, leveraging the 7-CF3 group's lipophilic contribution to enhance membrane permeability [2].

Agrochemical Research: Understanding Structure-Activity Relationships in Plant Growth Regulation

The explicit exclusion of this compound from Sumitomo's plant growth promotion patent [1] makes it a critical negative control or a tool for probing SAR. By comparing its effects to those of closely related isomers and esters that are not excluded, researchers can elucidate the structural requirements for phytostimulatory activity and potentially identify novel growth regulators [2].

Synthetic Chemistry: A Versatile Building Block for Fluorinated Heterocycles

The ethyl ester functionality provides a reactive handle for further transformations (e.g., hydrolysis to the carboxylic acid, amidation, reduction to the alcohol) [1]. This enables the synthesis of diverse benzothiophene derivatives with enhanced drug-like properties, such as increased metabolic stability and target binding affinity, for applications across medicinal chemistry and materials science [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.